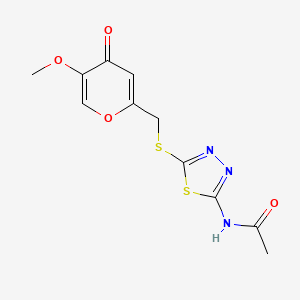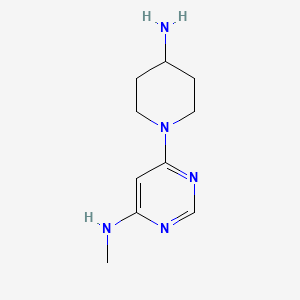![molecular formula C12H18N2O3 B1531983 (2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-97-6](/img/structure/B1531983.png)
(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure contains two nitrogen atoms and is often used in the development of pharmaceuticals . The compound also contains a carboxylic acid group (-COOH), which is a common functional group that can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazines with 1,3-diketones . The tert-butoxy and carboxylic acid groups could be introduced through further functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the carboxylic acid group, and the tert-butoxy group. These groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The carboxylic acid group in this compound can participate in various reactions such as esterification, amide formation, and reduction . The pyrazole ring might undergo reactions at the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance the compound’s water solubility .Scientific Research Applications
Chemical Structure and Properties
The chemical structure of (2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid indicates its potential for forming hydrogen-bonded supramolecular structures. Studies have explored its derivatives' ability to form one, two, and three-dimensional hydrogen-bonded frameworks through a combination of N-H...O, N-H...N, and O-H...O interactions (Portilla et al., 2007). These findings suggest applications in materials science, particularly in the design of novel molecular assemblies.
Synthetic Applications
The compound's structure is conducive to reactions that yield highly diastereoselective products. For example, research has shown that derivatives of (2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid can undergo substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives through reductive debromination and double-bond hydrogenation processes (Noda & Seebach, 1987). This highlights its utility in organic synthesis, particularly in the creation of chiral molecules.
Degradation Studies
The compound's structure has been studied in the context of polymer degradation, specifically in the thermo-oxidative degradation of poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). These studies provide insights into the stability and degradation mechanisms of polymers, which are crucial for improving material properties and lifecycle management (Botelho et al., 2001).
Molecular Synthesis
Research on halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which can be synthesized from compounds structurally related to (2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid, suggests applications in the development of new pharmaceuticals and agrochemicals. These compounds exhibit varied biological activities, making them of interest for further medicinal chemistry research (Ivanov et al., 2017).
NMR Spectroscopy and Chemical Analysis
The compound and its derivatives have been the subject of NMR spectroscopic studies to elucidate their chemical shifts and structural characteristics. Such research provides valuable data for the identification and characterization of similar compounds in chemical and pharmaceutical research (Cabildo et al., 1984).
Mechanism of Action
Target of Action
The pyrazole ring, for example, is a component of many pharmaceutical drugs and is known to interact with various biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the tert-butoxy group in this compound might influence its solubility, which could affect its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of the compound might be affected by the pH of the environment .
Future Directions
properties
IUPAC Name |
(E)-3-[1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-7-6-14-9-10(8-13-14)4-5-11(15)16/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYYZXYOYMUAGN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OCCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B1531909.png)
![(3,3-Dimethylbutan-2-yl)[(4-fluorophenyl)methyl]amine](/img/structure/B1531910.png)

![1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531912.png)

![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)
![2-Aza-spiro[5.4]decane hydrochloride](/img/structure/B1531918.png)
![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)

